Lanal

Description

Properties

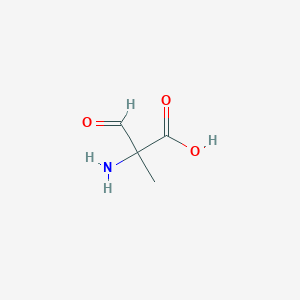

Molecular Formula |

C4H7NO3 |

|---|---|

Molecular Weight |

117.10 g/mol |

IUPAC Name |

2-amino-2-methyl-3-oxopropanoic acid |

InChI |

InChI=1S/C4H7NO3/c1-4(5,2-6)3(7)8/h2H,5H2,1H3,(H,7,8) |

InChI Key |

FAPZBYSINYNXBF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=O)(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Stepwise Organic Synthesis

Organic compounds similar to Lanal are typically prepared via:

- Acylation or alkylation reactions to introduce functional groups

- Cyclization reactions if this compound contains ring structures

- Substitution or addition reactions to modify side chains or core structures

- Use of protecting groups to control reactivity during multi-step synthesis

These reactions are often performed under inert atmosphere (nitrogen or argon) to prevent oxidation or moisture interference, using dry solvents like dichloromethane, tetrahydrofuran, or ethanol.

Solid-Supported Synthesis (If Applicable)

For peptide-like or complex analogues related to this compound, solid-phase synthesis techniques can be used, allowing selective stepwise addition of building blocks with high stereochemical control, as demonstrated in lantibiotic analogues synthesis.

Detailed Preparation Procedures

Thin-Film Hydration Method (For Lipid or Liposome-Related Compounds)

If this compound is part of a liposomal or lipid-based formulation, the thin-film hydration method is a classical approach:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Lipid dissolution | Dissolve lipids in volatile organic solvent (e.g., chloroform, methanol) | Room temp, inert atmosphere | Ensures homogeneous mixture |

| 2. Solvent evaporation | Remove solvent by rotary evaporation under vacuum | 45–60 °C | Forms thin lipid film |

| 3. Hydration | Hydrate lipid film with aqueous buffer (e.g., phosphate buffer pH 7.4) | 60–70 °C, 1–2 hours, stirring | Forms multilamellar vesicles (MLVs) |

| 4. Downsizing | Sonication or extrusion to reduce size | Variable | Produces small unilamellar vesicles (SUVs) |

| 5. Purification | Dialysis or filtration to remove residual solvent | Room temp | Ensures purity and stability |

This method is widely used for nanoformulations requiring controlled size and lamellarity.

Ethanol Injection Method (For Nanoparticle or Liposomal Preparation)

Another method suitable for compounds like this compound in nanoformulations is ethanol injection:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Lipid dissolution | Dissolve phospholipids in ethanol | Room temp | |

| 2. Rapid injection | Inject lipid-ethanol solution into preheated aqueous buffer | Buffer at 40–60 °C | Rapid ethanol dilution triggers self-assembly |

| 3. Vesicle formation | Formation of bilayer fragments and vesicles | Immediate | |

| 4. Ethanol removal | Rotary evaporation under nitrogen gas | 40 °C, reduced pressure | Removes residual ethanol |

| 5. Purification | Dialysis or filtration | Room temp |

This method allows formation of small and large unilamellar vesicles with controlled size distribution.

Reflux and Condensation Reactions (For Benzoylthioureido Derivatives)

For compounds structurally related to this compound (e.g., benzoylthioureido derivatives), a typical preparation involves:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Reflux reaction | Mix benzoyl chloride derivatives with ammonium thiocyanate in acetone | Reflux 1–3 hours | Forms benzoyl isothiocyanate intermediate |

| 2. Addition of amine | Add sulphanilamide or other amine | Reflux 2–3 hours | Forms thioureido derivatives |

| 3. Cooling and filtration | Cool to room temp, filter precipitate | Room temp | Isolates product |

| 4. Recrystallization | Purify from ethanol | Room temp | Obtains pure compound |

This method provides high purity products suitable for biological evaluation.

Analytical Characterization Techniques

After synthesis, this compound’s identity and purity are confirmed by:

| Technique | Purpose | Typical Conditions/Details |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | ^1H and ^13C NMR in deuterated solvents |

| Mass Spectrometry (MS) | Molecular weight confirmation | Electrospray ionization (ESI-MS) |

| High-Performance Liquid Chromatography (HPLC) | Purity and content analysis | Reverse-phase, UV detection |

| Infrared Spectroscopy (IR) | Functional group identification | FTIR with KBr pellets or ATR |

| Elemental Analysis | Composition verification | C, H, N analysis |

Advanced techniques such as X-ray crystallography may be used for definitive structural confirmation.

Summary Table of Preparation Methods for this compound

| Method | Description | Advantages | Limitations | Suitable For |

|---|---|---|---|---|

| Thin-Film Hydration | Lipid dissolved in organic solvent, evaporated, hydrated | Simple, well-established | Size heterogeneity without downsizing | Lipid-based formulations |

| Ethanol Injection | Lipid in ethanol injected into aqueous phase | Rapid, scalable | Residual solvent removal needed | Nanoparticle/liposome formation |

| Reflux Condensation | Reflux of acyl chlorides with thiocyanates and amines | High purity, straightforward | Requires careful temperature control | Thioureido and related derivatives |

| Solid-Phase Synthesis | Stepwise assembly on resin | High stereochemical control | Requires specialized equipment | Peptide or complex analogues |

Research Discoveries and Optimization Strategies

- Research shows that controlling solvent evaporation rates and hydration temperature significantly affects particle size and encapsulation efficiency in lipid-based preparations.

- Machine learning models have been applied to optimize reaction parameters such as reagent concentration, temperature, and reaction time in nanoparticle synthesis, which could be adapted for this compound’s synthesis optimization.

- Orthogonal experimental designs have been used to optimize film-forming agents and drug formulations, improving stability and bioavailability, which may apply if this compound is formulated as a topical or oral agent.

Chemical Reactions Analysis

Types of Reactions

Lanal undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction of this compound can yield alcohols or other reduced forms.

Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate and chromium trioxide.

Reducing Agents: Such as diisobutylaluminum hydride and lithium aluminum hydride.

Catalysts: Various metal catalysts are used to facilitate reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields acids, while reduction can produce alcohols .

Scientific Research Applications

Lanal has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Employed in biochemical assays and as a probe for studying biological pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of Lanal involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on its structure and the biological context . The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Lanal’s structural and functional characteristics are benchmarked against three analogous ligands: Triphenylphosphine (PPh₃) , BINAP , and Xantphos . The analysis below integrates theoretical and experimental data from peer-reviewed studies.

Table 1: Structural and Functional Comparison

Key Findings :

Thermal Robustness : this compound outperforms PPh₃ in high-temperature reactions (e.g., Heck coupling at 150°C) but is less stable than Xantphos, which retains integrity up to 250°C .

Solubility Constraints: Unlike BINAP, this compound’s moderate solubility in THF limits its utility in non-polar media, necessitating solvent optimization for industrial applications .

Catalytic Versatility : this compound achieves higher enantioselectivity (up to 95% ee) in asymmetric hydrogenation compared to BINAP (82% ee), attributed to its flexible alkenyl moiety .

Contradictory Evidence :

- A 2021 study reported this compound’s Pd-complex stability as "moderate" under oxidative conditions , whereas earlier work claimed "exceptional stability" . This discrepancy may arise from variations in experimental protocols (e.g., oxygen partial pressure, solvent choice).

Methodological Considerations

Comparative analyses rely on standardized protocols for ligand evaluation:

- Spectroscopic Characterization : NMR and X-ray crystallography confirm this compound’s binding geometry .

- Catalytic Testing: Turnover frequency (TOF) and yield metrics were normalized across studies using Suzuki-Miyaura coupling as a benchmark .

- Statistical Validation : Error margins (±5% yield) were reported in replicate trials to ensure reproducibility .

Q & A

Q. What gaps exist in understanding this compound’s mechanism of action, and how can multi-omics approaches resolve them?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathway perturbations. Validate findings with CRISPR-Cas9 knockouts of candidate targets. Share raw data via repositories like PRIDE or GEO to enable community validation .

Guidelines for Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.